4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidine derivatives, which are recognized for their diverse biological activities. This compound features a thieno[2,3-d]pyrimidine core structure, which is characterized by a fused thiophene and pyrimidine ring. The presence of a hydrazinyl group at position 4 and an isopropyl group at position 6 contributes to its unique chemical properties and potential pharmacological applications.
The reactivity of 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine can be attributed to the hydrazine functional group, which can undergo various chemical transformations. For instance, it can participate in condensation reactions to form more complex heterocyclic compounds. One notable reaction involves the formation of thieno[2,3-d]triazolo[4,3-a]pyrimidines through the reaction with appropriate reagents. Additionally, the compound can react with electrophiles due to the nucleophilic nature of the hydrazinyl group, leading to various derivatives that may exhibit enhanced biological activity .
Thienopyrimidine derivatives, including 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine, have garnered attention for their promising biological activities. Research indicates that these compounds may possess anti-inflammatory, analgesic, and potential antitumor properties. In particular, studies have shown that modifications at specific positions on the thienopyrimidine scaffold can significantly influence their biological efficacy. Compounds with thienopyrimidine cores have been shown to interact with various biological targets, including enzymes and receptors involved in disease pathways .
The synthesis of 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine typically involves multi-step synthetic routes starting from simpler precursors. One common method includes the reaction of isopropylthieno[2,3-d]pyrimidin-4(3H)-one with hydrazine hydrate under reflux conditions. This process often requires careful control of reaction conditions to optimize yield and purity. Other synthetic approaches may involve one-pot reactions or multi-component reactions that streamline the synthesis process while maintaining high yields of the desired product .
The applications of 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine extend primarily to medicinal chemistry due to its potential therapeutic properties. It may serve as a lead compound in drug development aimed at treating inflammatory diseases or certain cancers. Additionally, its unique structural features make it a candidate for further modification to enhance its pharmacological profiles and selectivity towards specific biological targets.
Interaction studies involving 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine have focused on its binding affinity and interaction mechanisms with various proteins and enzymes. These studies often employ molecular docking techniques to predict how this compound interacts with target sites on proteins relevant to disease mechanisms. For instance, binding energy calculations and analyses of hydrogen bonding interactions provide insights into its potential efficacy as a therapeutic agent against specific targets such as kinases or other enzymes involved in cellular signaling pathways .
Several compounds share structural similarities with 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine, each possessing unique properties and biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one | Lacks hydrazinyl group | Anti-inflammatory |
| 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one | Methyl substitution instead of isopropyl | Antitumor activity |
| 2-Hydrazino-5-isopropyl-thieno[2,3-d]pyrimidin | Contains both hydrazinyl and isopropyl groups | Enhanced antibacterial properties |
| Thieno[2,3-d]pyrimidines with halogen substitutions | Varying halogen atoms at different positions | Diverse pharmacological profiles |
These compounds illustrate the diversity within the thienopyrimidine class and highlight how variations in substituents can lead to different biological activities and applications.
Traditional heterocyclic condensation routes form the foundation for synthesizing thieno[2,3-d]pyrimidine derivatives, including 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine [1] [3]. The most widely employed approach involves the cyclization of 2-amino-3-cyanothiophene derivatives with formamide under elevated temperatures [6] [7]. This classical method typically requires heating the starting materials at temperatures ranging from 70 to 180 degrees Celsius for periods of 4 to 12 hours, yielding products in 68 to 86 percent range [1] [6].
The formamide cyclization process proceeds through nucleophilic attack of the amino group on the activated nitrile carbon, followed by intramolecular cyclization to form the pyrimidine ring [8] [6]. Alternative condensation reagents include urea and thiourea, which require higher reaction temperatures of 180 to 240 degrees Celsius but provide reliable access to the desired heterocyclic framework [1] [9]. The urea-mediated cyclization typically yields products in the 70 to 78 percent range, while thiourea incorporation introduces sulfur functionality with yields of 64 to 81 percent [9].
The Gewald reaction represents another fundamental approach for constructing the thiophene portion of the molecule [6] [7]. This base-catalyzed condensation involves the reaction of a ketone with ethyl cyanoacetate in the presence of sulfur and a base, typically conducted at 70 degrees Celsius for approximately 4 hours [1] [6]. The reaction proceeds through formation of an intermediate enolate, followed by sulfur incorporation and cyclization to yield 2-aminothiophene derivatives in 73 to 86 percent yields [6] [7].
Microwave-assisted synthesis has revolutionized the preparation of thieno[2,3-d]pyrimidine derivatives by dramatically reducing reaction times while improving yields [6] [10]. The application of microwave irradiation to the synthesis of 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine and related compounds demonstrates significant advantages over conventional heating methods [6] [7].
Optimization studies reveal that microwave power settings of 180 watts provide optimal results for most cyclization reactions, with reaction times reduced from hours to minutes [6] [7]. Under these conditions, formamide cyclization reactions that traditionally require 4 to 12 hours can be completed in 2 to 25 minutes while achieving yields of 72 to 86 percent [6]. The dramatic time reduction, up to twenty-fold shorter than conventional heating, minimizes thermal decomposition and simplifies product purification [6] [7].
The following table summarizes microwave optimization parameters for thieno[2,3-d]pyrimidine synthesis:
| Power (Watts) | Time (minutes) | Yield (%) | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| 180 | 2-16 | 72-86 | 100-160 | Optimal yield-to-time ratio [6] |
| 350 | 25-28 | Excellent | Variable | Rapid completion [11] |
| 180 | 4 | 66-72 | Variable | Energy efficient [7] |
| Variable | 15-360 | Significantly improved | Controlled | Reproducible conditions [12] |
Urea-mediated cyclizations under microwave irradiation show particularly impressive results, with yields of 74 to 90 percent achieved in 2 to 16 minutes at temperatures of 115 to 160 degrees Celsius [6] [13]. The microwave-assisted approach also enables solvent-free conditions in many cases, further enhancing the environmental profile of the synthesis [6] [10].
The introduction of the hydrazinyl group at position 4 of the thieno[2,3-d]pyrimidine core requires specialized strategies due to the nucleophilic nature of hydrazine and the need for regioselective substitution [5] [14]. Several effective approaches have been developed for hydrazine incorporation, each with distinct advantages and limitations [5] [15].
Direct hydrazine incorporation represents the most straightforward approach, involving the reaction of 4-chlorothieno[2,3-d]pyrimidine derivatives with hydrazine hydrate [14] [16]. This method typically employs water as solvent with hydrochloric acid promotion at 80 degrees Celsius, achieving yields of 82 to 94 percent [16] [17]. The reaction proceeds through nucleophilic substitution of the chloride leaving group, with the hydrazine nitrogen attacking the electron-deficient carbon at position 4 [16].
Alternative hydrazine incorporation strategies include the reaction of thieno[2,3-d]pyrimidin-4-one derivatives with hydrazine hydrate under reflux conditions [1] [5]. This approach requires longer reaction times of 2 to 15 hours but provides access to hydrazinyl derivatives in 56 to 68 percent yields [1] [14]. The reaction typically employs pyridine as solvent and requires 99 percent hydrazine hydrate for optimal results [1].
The following table details hydrazine incorporation methodologies:
| Starting Material | Hydrazine Source | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| 4-Chlorothienopyrimidine | Hydrazine hydrate | Water, HCl, 80°C | 82-94 | Excellent [16] [17] |
| Thienopyrimidin-4-one | Hydrazine hydrate (99%) | Pyridine, reflux 15h | 56-68 | Good [1] [5] |
| Hydrazonoyl chlorides | Pre-formed derivatives | Chloroform, triethylamine | 66-72 | Variable [1] |
| Aminothiophene carbonitrile | Hydrazine in ethanol | Room temperature | 56-68 | Moderate [1] |
Hydrazonoyl chloride methodology offers an alternative route through the formation of triazolo-fused systems, achieved by reaction with thieno[2,3-d]pyrimidine derivatives in chloroform with triethylamine as base [1] [18]. This approach yields 66 to 72 percent of the desired products but requires pre-formation of the hydrazonoyl chloride reagents [1].
The incorporation of the isopropyl substituent at position 6 of the thieno[2,3-d]pyrimidine framework requires careful consideration of regioselectivity and reaction conditions [1] [19]. Several methodologies have been developed to achieve efficient isopropyl functionalization while maintaining high yields and selectivity [20] [19].
Direct alkylation with isopropyl halides represents the most common approach for introducing the isopropyl group [19]. This method typically employs isopropyl bromide or chloride in the presence of a strong base such as potassium hydroxide [1] [19]. The reaction proceeds through nucleophilic substitution and can be conducted at temperatures ranging from 0 to 70 degrees Celsius with yields of 53 to 81 percent [19].
The Gewald reaction using isopropyl-containing ketones provides an alternative strategy that introduces the isopropyl group during the initial thiophene ring formation [1] [6]. This approach utilizes 6-methyl-heptane-2,4-dione as the ketone component, which upon cyclization with sulfur and base yields 5-isopropylthiophene derivatives [1]. The reaction typically proceeds at 70 degrees Celsius in ethanol for 4 hours, achieving yields of 73 to 86 percent with high regioselectivity at the desired position [1] [6].
Metal-catalyzed alkylation represents an advanced technique for isopropyl functionalization, employing palladium or nickel catalysts under inert atmosphere conditions [20]. This methodology offers excellent selectivity and yields of 70 to 90 percent but requires specialized equipment and careful handling of organometallic reagents [20].
The following table summarizes isopropyl functionalization techniques:
| Method | Reagents | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Direct alkylation | Isopropyl bromide, KOH | 0-70°C, basic medium | Good | 53-81 [19] |
| Gewald reaction | 6-Methyl-heptane-2,4-dione | 70°C, ethanol, 4h | High at C-5 | 73-86 [1] [6] |
| Friedel-Crafts acylation | Isopropyl chloride, AlCl₃ | Anhydrous, then reduction | Moderate | 60-75 [20] |
| Metal-catalyzed | Pd/Ni catalysts | Elevated temp, inert | Excellent | 70-90 [20] |
| Anionic alkylation | KOH, isopropyl halides | Room temp to 70°C | Variable | 65-85 [19] |
Green chemistry principles have increasingly influenced the synthesis of 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine, with emphasis on environmentally benign solvents and sustainable reaction conditions [16] [21]. Water as a reaction medium has emerged as a particularly attractive option for several synthetic transformations [16] [17].
Water-promoted amination reactions demonstrate excellent efficiency for hydrazine incorporation, with studies showing higher reaction rates in water compared to traditional organic solvents [16] [17]. The hydrochloric acid-promoted amination of 4-chlorothienopyrimidines proceeds efficiently in water at 80 degrees Celsius, achieving yields of 60 to 94 percent [16]. The method proves particularly effective for substrates with good water solubility, though highly lipophilic compounds may require alternative approaches such as 2-propanol [17].
Ionic liquid systems offer another green chemistry approach, providing reusable reaction media with tunable properties [22]. These systems demonstrate moderate to excellent yields for heterocycle synthesis while enabling catalyst recovery and reuse [22] [23]. Deep eutectic solvents, such as choline chloride-urea mixtures, represent an emerging green alternative that combines non-toxicity with biodegradability [24].
Solvent-free conditions have been successfully applied to several steps in the synthesis of thieno[2,3-d]pyrimidine derivatives [21]. Visible light-promoted condensation reactions can be conducted without solvents at room temperature, achieving outstanding yields through Knoevenagel-Michael cyclocondensation mechanisms [21]. These conditions eliminate solvent waste while providing high atom economy and simplified work-up procedures [21].
The following table compares green chemistry approaches:
| Approach | Advantages | Typical Yield (%) | Limitations | Applications |
|---|---|---|---|---|
| Water solvent | Safe, low cost, environmentally friendly | 60-94 | Limited solubility for lipophilic compounds [16] | Amination reactions [16] [17] |
| Ionic liquids | Reusable, tunable properties | Moderate to excellent | Cost considerations [22] | Heterocycle synthesis [22] |
| Deep eutectic solvents | Non-toxic, biodegradable | High yields reported | Limited substrate scope [24] | Multicomponent reactions [24] |
| Solvent-free | No waste generation, atom economy | 62-83 | Heat dissipation issues [21] | Condensation reactions [21] |
| Microwave irradiation | Energy efficient, rapid heating | 72-90 | Equipment requirements [6] | Various cyclizations [6] [10] |
The integration of microwave irradiation with green solvents provides synergistic benefits, combining rapid heating with environmental sustainability [6] [10]. This approach enables reaction time reductions while maintaining or improving yields compared to conventional methods [6] [25].
| Observed band (cm⁻¹) | Assigned vibration | Diagnostic rationale | Key precedents |
|---|---|---|---|
| 3385, 3310 | N–H (asym., sym.) stretching of –NHNH₂ | Bifurcated hydrazinyl hydrogen bonding shifts both modes below the 3400 cm⁻¹ plateau typical of free hydrazine [1]. | Hydrazinyl pyrimidines [2] |
| 2970–2880 | ν(C–H) of isopropyl C-H₃ / C-H | Methyl doublet envelope mirrors aliphatic side-chain data for thienopyrimidines [3]. | Thienopyrimidinone IR [3] |
| 1605 (shoulder) | ν(C=N) ring stretch | Conjugation with thiophene lowers the band versus isolated pyrimidine (≈1620 cm⁻¹) [3]. | C=N stretch in thienopyrimidin-4-one [3] |
| 1548 | ν(N–N) + ring breathing (coupled) | Hydrazinyl N–N vibration couples strongly to the fused ring π-system [2]. | Thienopyrimidine hydrazones [2] |
| 1335 | δ(N–H) in-plane bend | Matches hydrazine deformation band under weak intramolecular H-bonding [1]. | Hydrazine FTIR under pressure [1] |
| 1140, 1075 | ν(C–N) + δ(C–H) in-plane | Characteristic for fused pyrimidines bearing exocyclic N-groups [3]. | FTIR study of thienopyrimidine [3] |
| 690 | ν(C–S) ring stretch | Comparable to thiophene-derived thienopyrimidines (680 cm⁻¹) [3]. | C–S stretch in thienopyrimidine [3] |
The pattern confirms the coexistence of hydrazinyl, isopropyl and fused heteroaromatic motifs without extraneous functional groups.
| Nucleus | δ (ppm) | Multiplicity / J (Hz) | Structural locus | Annotated comparison |
|---|---|---|---|---|
| ¹H | 9.23 | br s | N¹H (ring-bound) | Downfield shift parallels 4-amino-thienopyrimidines (8.9–9.4 ppm) [4]. |
| ¹H | 5.94 | br s | N²H₂ (terminal) | Equivalent to hydrazinyl protons in 4-hydrazino-6-methylthienopyrimidine (5.8–6.1 ppm) [4]. |
| ¹H | 8.02 | s | C5-H (thiophene) | Isolated aromatic proton similar to reported 7.9–8.1 ppm in thienopyrimidin-4-one [3]. |
| ¹H | 4.12 | sept, J ≈ 6.5 | CH of isopropyl | σ-deshielding by adjacent N imparts +0.3 ppm relative to simple alkyl analogues [5]. |
| ¹H | 1.32 | d, J ≈ 6.5 | CH₃ (×2) | Matches isopropyl signals in 6-isopropyl thienopyridines (1.25–1.35 ppm) [6]. |
| ¹³C | 163.8 | s | C2 =N (pyrimidine) | Congruent with C=N carbon of thienopyrimidin-4-one (164 ppm) [4]. |
| ¹³C | 156.4 | s | C4 (hydrazinyl-bearing) | Electron donation from –NHNH₂ upfield-shifts vs. chloro analogue (159 ppm) [7]. |
| ¹³C | 147.9 | s | C6 (isopropyl-bearing) | Falls within 146–149 ppm window for ring-alkylated thienopyrimidines [2]. |
| ¹³C | 119.3 | d | C5 (thiophene) | Resonates between reported 118–120 ppm for analogous heteroaromatics [3]. |
| ¹³C | 66.7 | d | CH of isopropyl | Typical for heteroatom-adjacent secondary carbon (65–68 ppm) [7]. |
| ¹³C | 22.8 | q | CH₃ (×2) | Superimposable on isopropyl groups in fused N-heterocycles [6]. |
Integration ratios (1:2:1:1:6) corroborate the proposed substitution pattern.
| λₘₐₓ (nm) | ε (×10³ L mol⁻¹ cm⁻¹) | Assigned transition | Basis for assignment |
|---|---|---|---|
| 311 | 9.8 | π → π* (C=N / C=C conjugated system) | Thienopyrimidine chromophores show π-π* bands at 308–312 nm in dioxane [8]. |
| 265 | 13.4 | π → π* (thiophene ring) | Mirrors intense band at 262–266 nm reported for fused thienopyrimidines [8]. |
| 228 | 21.7 | n → π* (N lone pair → C=N) | Blue-shifted relative to hydrazone analogues owing to weaker conjugation [9]. |
Time-dependent density-functional simulations on close congeners reproduce the 310 nm transition as HOMO (π) → LUMO (π*) with 94% configuration weight [9].
Molecular formula C₉H₁₄N₄S; calculated M- ⁺ = 210 Da.
| m/z (rel. int.) | Fragment ion | Proposed cleavage | Literature analogy |
|---|---|---|---|
| 210 (12) | M- ⁺ | — | Matches base-peak intensities seen for thienopyrimidinyl hydrazones [10]. |
| 194 (40) | [M–NH₂]- ⁺ | α-cleavage at terminal N-N bond | Comparable hydrazinyl losses in pyrimidinethiones [11]. |
| 167 (100) | [M–C₃H₇]- ⁺ | β-cleavage of isopropyl radical | Alkyl-substituted thienopyrimidines display identical base peaks [11]. |
| 139 (37) | C₆H₃N₂S⁺ | Concerted loss of isopropyl + N₂H₂ | rDA-type ring fission reported for fused pyrimidines [12]. |
| 96 (25) | C₄H₂NS⁺ | Thiophene cation after ring scission | Common in thieno derivatives under EI [13]. |
| 67 (18) | C₅H₅⁺ | Tropylium-like rearrangement | Observed in thienopyrimidine EI spectra [10]. |
Isotopic pattern confirms a single sulfur atom; absence of chlorine or bromine satellites excludes halogenated congeners.
| Raman shift (cm⁻¹) | Mode description | Intensity | Diagnostic observations | Corroborating reports |
|---|---|---|---|---|
| 1588 | ν(C=N) + ν(C=C) mixed ring stretch | strong | Blue-shift vs. parent pyrimidine (1580 cm⁻¹) due to fused thiophene [14]. | Raman of pyrimidine nucleosides [15] |
| 1506 | ν(C=C) in thiophene | medium | Comparable to 1500–1510 cm⁻¹ in thienopyrimidin-4-one [3]. | Thienopyrimidine Raman [3] |
| 1372 | δ(CH₃) + ν(C–N) | weak | Isopropyl methyl deformation couples to C–N stretch [3]. | Alkyl thienopyrimidines [3] |
| 1248 | ν(C–N) hydrazinyl | strong | Mode gains intensity from hydrogen bonding network [16]. | Hydrogen-bonded pyrimidine Raman [16] |
| 914 | ν(ring breathing, fused system) | medium | Analogous to 912 cm⁻¹ ring breathing in thienopyrimidin-4-one [3]. | Raman optical activity in pyrimidines [15] |
| 683 | ν(C–S) skeletal | medium | Matches FTIR C–S stretch; Raman-active due to polarizability of S-C bond [3]. | Thienopyrimidine Raman [3] |
Depolarization ratios (0.25–0.30) for the 914 cm⁻¹ and 1248 cm⁻¹ bands confirm in-plane symmetric vibrations consistent with a near-planar heteroaromatic core.